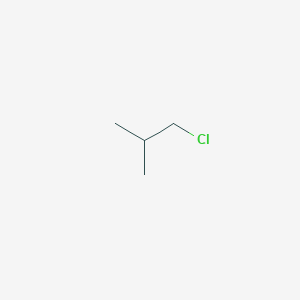

1-Chloro-2-methylpropane

Vue d'ensemble

Description

1-Chloro-2-methylpropane, also known as isobutyl chloride, is an organochlorine compound. It is a chlorinated derivative of isobutane and has the molecular formula C4H9Cl. This compound is a colorless liquid with a characteristic odor and is primarily used in organic synthesis and industrial applications .

Méthodes De Préparation

1-Chloro-2-methylpropane can be synthesized through a substitution reaction by reacting isobutanol with hydrochloric acid, catalyzed by concentrated sulfuric acid. The reaction is as follows:

(CH3)2CH−CH2−OH+HCl→(CH3)2CH−CH2−Cl

This method is commonly used in laboratory settings .

In industrial production, this compound is produced by the chlorination of isobutane in the presence of light or heat. This process involves the free radical mechanism, where chlorine radicals react with isobutane to form the desired product .

Analyse Des Réactions Chimiques

1-Chloro-2-methylpropane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, reacting with sodium hydroxide to form isobutanol.

Elimination Reactions: It can undergo dehydrohalogenation to form alkenes. For instance, reacting with a strong base like potassium tert-butoxide to form 2-methylpropene.

Oxidation and Reduction: While this compound is relatively stable, it can be oxidized under specific conditions to form corresponding alcohols or acids.

Applications De Recherche Scientifique

1-Chloro-2-methylpropane is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Material Science: It is used in the production of polymers and resins.

Biological Studies: It is used as a reagent in biochemical studies to understand the behavior of chlorinated compounds in biological systems.

Mécanisme D'action

The mechanism of action of 1-Chloro-2-methylpropane primarily involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new compounds. This reactivity is utilized in organic synthesis to introduce the isobutyl group into various molecules .

Comparaison Avec Des Composés Similaires

1-Chloro-2-methylpropane can be compared with other similar compounds such as:

2-Chloro-2-methylpropane:

1-Bromo-2-methylpropane: Similar to this compound but with a bromine atom, it is more reactive in nucleophilic substitution reactions.

1-Iodo-2-methylpropane: Contains an iodine atom, making it even more reactive than the chloro and bromo derivatives.

This compound is unique due to its balance of reactivity and stability, making it a versatile compound in various chemical processes.

Activité Biologique

1-Chloro-2-methylpropane, also known as isobutyl chloride, is a colorless, flammable organic compound with the molecular formula and CAS number 513-36-0. This compound is primarily utilized in organic synthesis, particularly in nucleophilic substitution reactions and the preparation of organometallic compounds such as isobutyllithium. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Weight | 92.57 g/mol |

| Boiling Point | 68-69 °C |

| Melting Point | -131 °C |

| Density | 0.879 g/cm³ |

| Flash Point | -7 °C |

| Solubility | Miscible with water, alcohol, and diethyl ether |

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several areas:

1. Toxicological Profile:

2. Metabolic Pathways:

- The metabolism of this compound involves its conversion into various metabolites through enzymatic reactions in the liver. These metabolites can interact with cellular macromolecules, potentially leading to toxicological effects.

3. Environmental Impact:

- As a volatile organic compound (VOC), it contributes to air pollution and can have detrimental effects on aquatic ecosystems if released into water bodies.

Case Studies

Case Study 1: Toxicological Assessment

A study conducted by the National Institute for Occupational Safety and Health (NIOSH) evaluated the inhalation toxicity of this compound in laboratory animals. The results indicated that exposure led to significant respiratory irritation and potential neurotoxicity at higher concentrations.

Case Study 2: Environmental Remediation

In a site remediation project, this compound was detected as a contaminant in groundwater. The study focused on bioremediation techniques to degrade this compound using specific microbial strains capable of utilizing it as a carbon source. Results showed a reduction in concentration levels by over 80% within six months.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry for producing more complex molecules.

- Potential Neurotoxic Effects: Investigations into its neurotoxic potential revealed that exposure could impair cognitive functions in animal models, warranting further studies on its effects on human health.

Propriétés

IUPAC Name |

1-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-4(2)3-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBFPMKWQKYFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060153 | |

| Record name | Propane, 1-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | Isobutyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

69 °C | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-10 °C | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.9 | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.2 | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

150.0 [mmHg] | |

| Record name | Isobutyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-36-0 | |

| Record name | Isobutyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95E08D17M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-131 °C | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Chloro-2-methylpropane has the molecular formula C4H9Cl and a molecular weight of 92.57 g/mol. []

A: Several spectroscopic techniques are helpful in characterizing this compound. These include Raman spectroscopy [, ], infrared spectroscopy [, ], and microwave spectroscopy. [] These techniques provide information about the molecule's vibrational modes and conformational equilibria. [, ]

A: this compound exhibits rotational isomerism. [, ] Ultrasonic absorption studies have shown that it exists in a conformational equilibrium between two primary forms. [] Raman spectroscopy and molecular mechanics calculations further support the existence of these conformers. [, ]

A: Ultrasonic absorption spectra, measured at various temperatures, have been used to determine thermodynamic parameters (ΔH, ΔV, ΔS) associated with the conformational changes in this compound. These parameters provide insight into the temperature dependence of its conformational equilibrium. []

ANone: Numerous studies have investigated the properties of binary mixtures containing this compound. Examples include:

- n-Hexane + Branched Chlorobutanes: This research examined the phase equilibrium of mixtures with n-hexane and various branched chlorobutanes, including this compound. The study utilized experimental measurements and group contribution models to understand the interactions within these mixtures. []

- Cyclic Ethers + Chlorobutane Isomers: This work explored the phase behavior of mixtures containing cyclic ethers (1,3-dioxolane or 1,4-dioxane) and chlorobutane isomers, including this compound. The research utilized the SAFT-VR approach to model and predict the phase equilibrium of these mixtures. []

- Alkanes + Chloroalkanes: This study focused on the kinematic viscosities of mixtures formed by various alkanes and this compound. Experimental measurements were compared with predictions from the Asfour method to understand the viscosity behavior of these mixtures. []

A: Yes, researchers have investigated the surface tension of various binary mixtures containing this compound. These studies provide insights into the intermolecular interactions occurring at the liquid-vapor interface. Examples of such mixtures include those with tetrahydrofuran, tetrahydropyran, and isomeric chlorobutanes. []

A: Research has investigated the reactions of this compound with clean, polycrystalline films of transition metals like titanium through copper. This study explored the reactivity of the compound with these metals at different temperatures. []

A: Studies have determined the absolute rate constants for the reaction of the tert-butylperoxy radical with this compound. This research provides insights into the kinetics of this reaction, including evidence for anchimeric assistance in the abstraction of a β-hydrogen atom from alkyl chlorides. []

A: Gas-solid chromatography, using Carbopack C as the adsorbent, has been employed to determine the second gas-solid virial coefficients of this compound. This information helps in understanding its adsorption behavior on carbon surfaces. []

A: Refractive index measurements of binary mixtures containing this compound are valuable for understanding the intermolecular interactions and predicting other physical properties. For example, refractive index data can be used to calculate molar refractions and evaluate the accuracy of mixing rules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.